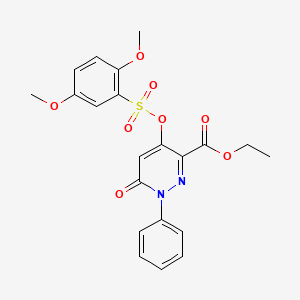
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O8S and its molecular weight is 460.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This compound features a dihydropyridazine core, which is modified with sulfonyl and carboxylate moieties, as well as dimethoxy groups that enhance its solubility in organic solvents. The molecular formula is C21H20N2O8S, with a molecular weight of 460.46 g/mol .
Chemical Structure and Properties
The structural composition of this compound suggests various biological activities, primarily due to the presence of the sulfonyl group and the dihydropyridazine ring. The following table summarizes key structural features and properties:
| Property | Details |
|---|---|
| Molecular Formula | C21H20N2O8S |
| Molecular Weight | 460.46 g/mol |
| Functional Groups | Sulfonyl, Carboxylate, Dimethoxy |
| Solubility | Enhanced by dimethoxy groups |
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
Antimicrobial Activity
In vitro studies have shown that derivatives of compounds similar to ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine exhibit significant antimicrobial properties. For instance, pyrazole derivatives related to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against various pathogens .
Antitumor Potential
The structural characteristics of this compound suggest potential antitumor activity. Compounds containing similar pyridazine rings have been associated with cytotoxic effects on cancer cell lines. The sulfonamide functionality may contribute to this activity by interfering with cellular processes essential for tumor growth.
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial effects of various derivatives found that those with similar structures to ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide group could enhance activity against biofilm formation .
Case Study 2: Antitumor Activity
In another investigation, compounds structurally akin to ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine were tested against various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism for the biological activity of ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways essential for cell proliferation in tumor cells.
Propriétés
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8S/c1-4-30-21(25)20-17(13-19(24)23(22-20)14-8-6-5-7-9-14)31-32(26,27)18-12-15(28-2)10-11-16(18)29-3/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHGKHPFMLDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














